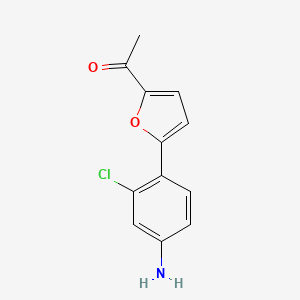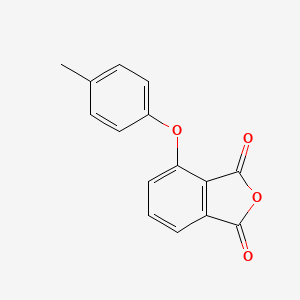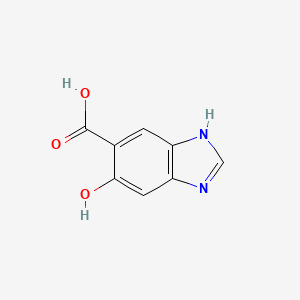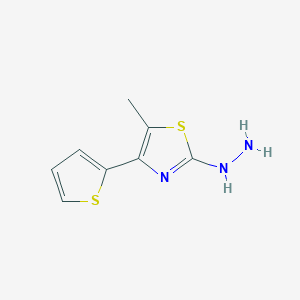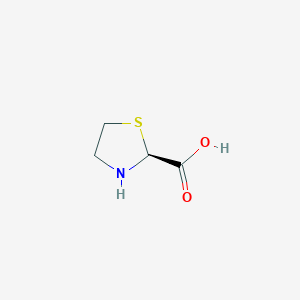
(2S)-1,3-thiazolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,3-thiazolidine-2-carboxylic acid is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is known for its diverse biological and chemical properties, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,3-thiazolidine-2-carboxylic acid typically involves the cyclization of cysteine with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the thiazolidine ring. The general reaction scheme is as follows:
Cysteine+Formaldehyde→(2S)-1,3-thiazolidine-2-carboxylic acid
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control.
化学反応の分析
Types of Reactions
(2S)-1,3-thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-1,3-thiazolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-1,3-thiazolidine-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in these interactions, often forming covalent bonds with the enzyme’s active site residues.
類似化合物との比較
Similar Compounds
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar structural features but different biological activities.
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-2-thione: Studied for its potential antimicrobial properties.
Uniqueness
(2S)-1,3-thiazolidine-2-carboxylic acid is unique due to its specific configuration and the presence of both sulfur and nitrogen atoms in the ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
特性
分子式 |
C4H7NO2S |
|---|---|
分子量 |
133.17 g/mol |
IUPAC名 |
(2S)-1,3-thiazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
InChIキー |
ULSZVNJBVJWEJE-VKHMYHEASA-N |
異性体SMILES |
C1CS[C@H](N1)C(=O)O |
正規SMILES |
C1CSC(N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


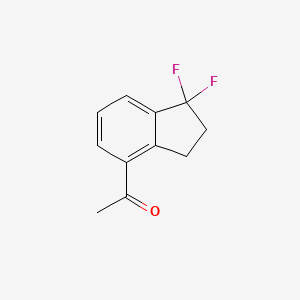
![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11767924.png)
![tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate](/img/structure/B11767929.png)
![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11767934.png)
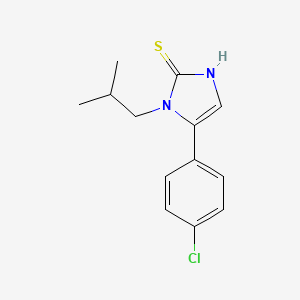
![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)
